molecular formula C20H28O B12302271 1-Methylandrosta-4,16-dien-3-one

1-Methylandrosta-4,16-dien-3-one

Cat. No.: B12302271
M. Wt: 284.4 g/mol
InChI Key: GDONNNQFENTLQC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Delanterone involves several steps, starting from androstenedione. The key steps include:

    Methylation: Introduction of a methyl group at the 1α position.

    Dehydrogenation: Formation of the 4,16-diene structure.

    Oxidation: Introduction of the ketone group at the 3-position.

Chemical Reactions Analysis

Delanterone undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized under strong oxidizing conditions.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The double bonds in the 4,16-diene structure can undergo electrophilic addition reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions include alcohols and substituted derivatives .

Scientific Research Applications

Delanterone has been studied primarily for its antiandrogenic properties. Its applications include:

Mechanism of Action

Delanterone exerts its effects by binding to androgen receptors, thereby inhibiting the action of androgens like testosterone. This inhibition prevents the androgen receptor from activating gene expression that leads to acne and other androgen-related conditions. The molecular targets include the androgen receptor and associated signaling pathways .

Comparison with Similar Compounds

Delanterone is similar to other steroidal antiandrogens such as:

    Cyproterone acetate: Another steroidal antiandrogen used in the treatment of acne and hirsutism.

    Spironolactone: A potassium-sparing diuretic with antiandrogenic properties.

    Flutamide: A non-steroidal antiandrogen used in the treatment of prostate cancer.

Compared to these compounds, Delanterone is unique due to its specific structure and the presence of the 4,16-diene configuration. its poor efficacy in vivo limits its practical applications .

Properties

Molecular Formula

C20H28O

Molecular Weight

284.4 g/mol

IUPAC Name

1,10,13-trimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H28O/c1-13-11-15(21)12-14-6-7-16-17-5-4-9-19(17,2)10-8-18(16)20(13,14)3/h4,9,12-13,16-18H,5-8,10-11H2,1-3H3

InChI Key

GDONNNQFENTLQC-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C=C2C1(C3CCC4(C=CCC4C3CC2)C)C

Origin of Product

United States

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